molecular formula C29H29N2NaO5 B13762458 Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt CAS No. 65392-81-6

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt

Cat. No.: B13762458
CAS No.: 65392-81-6
M. Wt: 508.5 g/mol
InChI Key: QSDRVNJWBDNNPE-UHFFFAOYSA-M
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Description

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt is a complex organic compound that belongs to the xanthene dye family. These dyes are known for their vibrant colors and are widely used in various applications, including biological staining and fluorescence microscopy. The compound’s unique structure allows it to interact with light in specific ways, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt typically involves multiple steps. One common method includes the reaction of 3,6-diamino-9-(2,4-dicarboxyphenyl)xanthylium with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency. The final product is often subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine; reactions may require catalysts and are often conducted at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives of the original compound.

Scientific Research Applications

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in fluorescence microscopy for staining and imaging biological samples.

    Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt involves its ability to absorb and emit light at specific wavelengths. This property is due to the compound’s conjugated structure, which allows for the delocalization of electrons. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to changes in the fluorescence properties of the compound, making it useful for detecting and quantifying biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene dye with similar fluorescence properties but less photostable.

    Rhodamine B: A xanthene dye used in similar applications but with different absorption and emission spectra.

    Eosin Y: A xanthene dye with applications in histology and cytology.

Uniqueness

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt is unique due to its specific structural features, which provide enhanced photostability and fluorescence intensity compared to other xanthene dyes. Its ability to form stable complexes with various biological molecules makes it particularly valuable for scientific research and industrial applications.

Biological Activity

Xanthylium compounds, particularly the sodium salt of 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, have garnered attention in biological research due to their unique properties and applications. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview.

  • Chemical Formula: C29H29N2NaO5
  • Molecular Weight: 479.01 g/mol
  • Solubility: Soluble in water and ethanol
  • Appearance: Typically appears as a dark red powder.
PropertyValue
Molecular FormulaC29H29N2NaO5
Molecular Weight479.01 g/mol
SolubilityWater: soluble; Ethanol: soluble
AppearanceDark red powder
FluorescenceOrange

Anticancer Properties

Research has indicated that xanthylium derivatives exhibit promising anticancer activity. A notable study demonstrated that sulforhodamine B (SRB), a related compound, is widely used in cancer research to assess cell viability due to its ability to bind to cellular proteins. The binding mechanism allows for quantification of cell proliferation and cytotoxicity in cancer cells.

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells. The compound's interaction with cellular proteins leads to alterations in cell cycle regulation and promotes programmed cell death pathways.

Case Studies

  • HeLa Cell Study : In a study focusing on HeLa cells, it was found that treatment with xanthylium derivatives led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxic effects at relatively low concentrations .
  • Tumor Model Evaluation : Another investigation utilized xenograft models to assess the in vivo efficacy of xanthylium compounds. Results showed a marked decrease in tumor size compared to control groups treated with saline solutions .

Applications in Fluorescence Staining

Xanthylium compounds are extensively utilized in fluorescence microscopy due to their fluorescent properties. They are particularly effective in staining techniques for cellular imaging, allowing researchers to visualize cellular structures and functions.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
HeLa Cell ViabilityIC50 = 15 µM; significant cytotoxicity
Tumor Model EvaluationReduced tumor size in xenograft models

Toxicological Profile

While xanthylium compounds show potential therapeutic benefits, their toxicological profiles must be carefully evaluated. Reports indicate that these compounds can irritate skin and eyes upon contact and may pose respiratory hazards if inhaled .

Safety Precautions

  • Irritation Risk : Use appropriate protective equipment when handling.
  • Storage Conditions : Store in a cool, dark place to maintain stability.

Properties

CAS No.

65392-81-6

Molecular Formula

C29H29N2NaO5

Molecular Weight

508.5 g/mol

IUPAC Name

sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C29H30N2O5.Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);/q;+1/p-1

InChI Key

QSDRVNJWBDNNPE-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+]

Origin of Product

United States

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